molecular formula C8H5NO3S B1386466 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-33-7

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386466
CAS No.: 1086380-33-7
M. Wt: 195.2 g/mol
InChI Key: APOQJKDBGXKQTM-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a furan ring fused with a thiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors

Industrial Production Methods

On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the furan and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both furan and thiazole rings in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQJKDBGXKQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
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5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
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5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
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5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
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5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

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